molecular formula C12H10Cl2N2O3S B2566250 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide CAS No. 497060-38-5

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide

Cat. No.: B2566250
CAS No.: 497060-38-5
M. Wt: 333.18
InChI Key: XHNYLWBFQMQOTB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxypyridin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of chlorine atoms and a methoxy group on the pyridine ring differentiates it from other benzenesulfonamides and pyridine derivatives .

Properties

IUPAC Name

2,5-dichloro-N-(6-methoxypyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-12-5-3-9(7-15-12)16-20(17,18)11-6-8(13)2-4-10(11)14/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNYLWBFQMQOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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